Monomethylsulochrin
Overview
Description
trans-3-Indoleacrylic acid: is an alpha,beta-unsaturated monocarboxylic acid derived from acrylic acid, where one of the hydrogens at position 3 is replaced by an indol-3-yl group . It is a metabolite of tryptophan and has been shown to be a moderate inhibitor of several enzymes, including tryptophan synthase, tryptophan-2,3-dioxygenase, indoleamine-2,3-dioxygenase, L-dopachrome isomerase, and xanthine oxidase .
Mechanism of Action
Target of Action
Monomethylsulochrin, a potent antibacterial metabolite, has been found to interact with CYP51 , a validated target for the design of new leishmanicidal agents . CYP51 plays a crucial role in sterol biosynthesis, which is essential for the survival and growth of many organisms.
Mode of Action
The mode of action of this compound involves its interaction with CYP51. The enzyme-substrate interaction between this compound and CYP51 has been investigated using molecular docking . This interaction leads to changes in the biological activity of the target, thereby exerting its leishmanicidal effects.
Biochemical Pathways
Sterols are vital components of cell membranes, and disruption of their biosynthesis can lead to detrimental effects on cell viability and function .
Result of Action
This compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL . It also shows leishmanicidal activity against promastigote forms . The ultrastructural alterations in parasites due to this compound were evaluated by transmission electron microscopy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water is relatively low, but it can dissolve in organic solvents such as ethanol and dimethylformamide . This suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment.
Biochemical Analysis
Biochemical Properties
Monomethylsulochrin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the growth of Staphylococcus aureus, indicating its interaction with bacterial proteins or enzymes
Cellular Effects
This compound has shown significant effects on various types of cells. For instance, it has been found to exhibit leishmanicidal activity against promastigote and intracellular amastigote of Leishmania amazonensis . It also caused ultrastructural alterations in parasites, as observed by transmission electron microscopy .
Molecular Mechanism
Molecular modeling studies suggest that this compound can act as an inhibitor of sterol 14-alpha-demethylase (CYP51), a therapeutic target for human trypanosomiasis and leishmaniasis . This indicates that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-3-Indoleacrylic acid can be synthesized through the reaction of indole with acrylic acid . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of trans-3-Indoleacrylic acid generally follows similar principles to laboratory synthesis, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: trans-3-Indoleacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the alpha,beta-unsaturated system to a saturated system.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield saturated carboxylic acids.
Scientific Research Applications
trans-3-Indoleacrylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chromophoric L-tryptophan analog to probe the allosteric properties of tryptophan synthase.
Biology: It serves as a moderate inhibitor of enzymes involved in tryptophan metabolism.
Medicine: It has been shown to inhibit ferroptosis, a type of programmed cell death, and is being studied for its potential role in colorectal cancer
Comparison with Similar Compounds
Indole-3-acetic acid: Another indole derivative with similar structural features but different biological activities.
Indole-3-butyric acid: Similar in structure but used primarily as a plant growth regulator.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness: trans-3-Indoleacrylic acid is unique due to its specific inhibition of ferroptosis and its role in tryptophan metabolism. Its ability to act as an endogenous ligand for AHR and its involvement in the AHR-ALDH1A3-FSP1-CoQ10 pathway sets it apart from other indole derivatives .
Properties
IUPAC Name |
methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOBKBUGVMLSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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